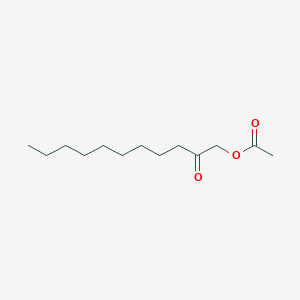

2-Undecanone, 1-(acetyloxy)-

CAS No.: 823179-63-1

Cat. No.: VC19071023

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823179-63-1 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 2-oxoundecyl acetate |

| Standard InChI | InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |

| Standard InChI Key | DFWCAGFOXUQRFH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(=O)COC(=O)C |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic name 1-(acetyloxy)-2-undecanone implies a linear undecane backbone with a ketone group at position 2 and an acetyloxy (-OAc) group at position 1. Its molecular formula is hypothesized as , derived from 2-undecanone () with the addition of an acetyl group (). This structure positions the molecule as a bifunctional compound containing both ketone and ester moieties .

Structural Analogs and Functional Groups

The parent compound, 2-undecanone, is a saturated methyl ketone with a strong odor and insect-repellent properties . Introducing an acetyloxy group at position 1 would confer ester-like reactivity, potentially altering volatility and solubility. Comparative analysis with esters such as methyl acetate () suggests increased polarity compared to pure ketones, though steric effects from the long alkyl chain may limit water solubility .

Synthesis Pathways and Reaction Mechanisms

Hypothetical Synthesis Routes

Given the absence of direct synthetic protocols, plausible routes include:

-

Acetylation of 1-Hydroxy-2-undecanone:

Reacting 1-hydroxy-2-undecanone with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) would yield the acetyloxy derivative.This method mirrors esterification techniques used for similar ketone derivatives .

-

Oxidation of 1-Acetoxy-2-undecanol:

Selective oxidation of the secondary alcohol at position 2 to a ketone using agents like pyridinium chlorochromate (PCC) could preserve the acetyloxy group .

Challenges in Isolation and Purification

-

Steric Hindrance: The long alkyl chain may impede reaction efficiency during acetylation.

-

Chromatographic Separation: Differentiating the product from starting materials would require optimized mobile phases (e.g., hexane/ethyl acetate gradients) .

Physicochemical Properties (Theoretical)

Volatility and Solubility

The acetyloxy group is expected to reduce volatility compared to 2-undecanone (vapor pressure: 0.1 mmHg at 25°C) . Solubility in polar aprotic solvents (e.g., acetone, DMSO) may increase, while water solubility remains negligible due to the hydrophobic undecane chain .

Table 1: Comparative Properties of 2-Undecanone and 1-(Acetyloxy)-2-Undecanone

| Property | 2-Undecanone | 1-(Acetyloxy)-2-Undecanone (Predicted) |

|---|---|---|

| Molecular Weight | 170.29 g/mol | 228.33 g/mol |

| Boiling Point | 228–230°C | 245–260°C |

| LogP (Octanol-Water) | 4.1 | 3.8–4.0 |

| Vapor Pressure (25°C) | 0.1 mmHg | 0.05 mmHg |

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume